(6e,12e)-Tetradecadiene-8,10-diyne-1,3-diol
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Overview
Description
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is a naturally occurring compound known for its antibacterial properties. It can be isolated from the roots of Atractylodes japonica and has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol typically involves the use of alkyne and diene precursors. The compound can be synthesized through a series of coupling reactions, often utilizing palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling. The reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and an appropriate base in an inert atmosphere .
Industrial Production Methods: Industrial production of this compound is less common due to its natural abundance in Atractylodes japonica. large-scale synthesis can be achieved through optimized reaction conditions and the use of continuous flow reactors to enhance yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using hydrogenation reactions with catalysts such as palladium on carbon to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides in the presence of a base.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Biology: Studied for its antibacterial properties, especially against MRSA.
Medicine: Potential therapeutic agent for bacterial infections.
Industry: Utilized in the synthesis of complex organic molecules and as a building block in material science.
Mechanism of Action
The antibacterial activity of (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol is primarily due to its ability to disrupt bacterial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and ultimately leading to cell lysis. Additionally, it can inhibit key enzymes involved in bacterial cell wall synthesis, further contributing to its antibacterial effects .
Comparison with Similar Compounds
(4E,6E,12E)-Tetradecatriene-8,10-diyne-1,3-diyl Diacetate: Another compound with similar antibacterial properties.
(6E,12E)-6,12-Tetradecadiene-8,10-diyne-1,3-diol: A closely related compound with similar chemical structure and properties.
Uniqueness: (6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol stands out due to its high potency against MRSA and its versatility in chemical reactions, particularly in click chemistry. Its natural occurrence in Atractylodes japonica also makes it a valuable compound for natural product research .
Biological Activity
(6E,12E)-Tetradecadiene-8,10-diyne-1,3-diol, a polyacetylene compound, has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, focusing on its enzymatic inhibition, antioxidant effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H22O with a molecular weight of 302.4 g/mol . The compound features a unique structure characterized by multiple double and triple bonds, contributing to its reactivity and biological activity.
Enzymatic Inhibition
Recent studies have investigated the inhibitory effects of this compound on various enzymes linked to neuroinflammatory disorders.
- Cyclooxygenase-2 (COX-2) : This enzyme is pivotal in inflammatory processes. The compound demonstrated weak to moderate inhibition against COX-2 in vitro .
- 5-Lipoxygenase (5-LOX) : Another key player in inflammation, this compound exhibited dual inhibition against 5-LOX with an IC50 value indicating moderate activity .
- Butyrylcholinesterase (BchE) : The compound also showed inhibitory potential against BchE, which is involved in neurodegenerative diseases. However, specific IC50 values were not detailed in the available literature .
Antioxidant Activity
The antioxidant properties of this compound have been explored through various assays:
- DPPH Radical Scavenging Activity : This assay measures the ability of a compound to neutralize free radicals. The compound demonstrated significant scavenging activity, indicating its potential as an antioxidant agent .
- Cell Viability Assays : In vitro studies assessing cytotoxicity revealed that at lower concentrations, the compound did not adversely affect cell viability while still exerting antioxidant effects .
Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Neuroprotection : Due to its inhibitory effects on neuroinflammatory enzymes such as COX-2 and BchE, it may be beneficial in treating neurodegenerative conditions like Alzheimer's disease.
- Anti-inflammatory Effects : Its ability to inhibit key inflammatory pathways suggests potential use in inflammatory diseases.
- Antioxidant Defense : The compound's radical scavenging capabilities position it as a candidate for preventing oxidative stress-related diseases.
Table 1: Summary of Biological Activities
Properties
Molecular Formula |
C14H18O2 |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(6E,12E)-tetradeca-6,12-dien-8,10-diyne-1,3-diol |
InChI |
InChI=1S/C14H18O2/c1-2-3-4-5-6-7-8-9-10-11-14(16)12-13-15/h2-3,8-9,14-16H,10-13H2,1H3/b3-2+,9-8+ |
InChI Key |
XWNRAKHEEHWEDC-VHYPUYLQSA-N |
Isomeric SMILES |
C/C=C/C#CC#C/C=C/CCC(CCO)O |
Canonical SMILES |
CC=CC#CC#CC=CCCC(CCO)O |
Origin of Product |
United States |
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